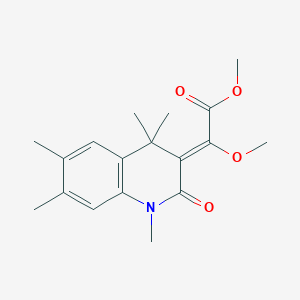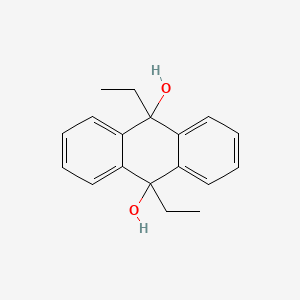
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is an organic compound derived from anthracene It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to the 9 and 10 positions of the dihydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to its dihydro form
Industrial Production Methods
Industrial production of this compound may involve similar reduction and alkylation processes, but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are less commonly documented in public literature.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter in solvents like xylene.
Reduction: Sodium/ethanol or magnesium can be used for reduction reactions.
Substitution: Various alkyl halides and catalysts can facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Fully reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as a hydrogen donor in transfer hydrogenation reactions.
Medicine: Investigated for its antioxidant properties.
Industry: Used in the synthesis of other organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 9,10-Diethyl-9,10-dihydroanthracene-9,10-diol involves its ability to donate hydrogen atoms, making it a useful reducing agent. The molecular targets include various oxidized compounds, which can be reduced by the hydrogen atoms donated by this compound. The pathways involved typically include redox reactions where the compound cycles between its reduced and oxidized forms.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroanthracene: Lacks the ethyl and hydroxyl groups, making it less reactive in certain reactions.
9,10-Dihydroxyanthracene: Contains hydroxyl groups but lacks ethyl groups, affecting its solubility and reactivity.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains phenyl groups instead of ethyl groups, leading to different chemical properties.
Uniqueness
9,10-Diethyl-9,10-dihydroanthracene-9,10-diol is unique due to the combination of ethyl and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
6321-62-6 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
9,10-diethylanthracene-9,10-diol |
InChI |
InChI=1S/C18H20O2/c1-3-17(19)13-9-5-7-11-15(13)18(20,4-2)16-12-8-6-10-14(16)17/h5-12,19-20H,3-4H2,1-2H3 |
Clave InChI |
VFLWKXNQXDTIPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C2=CC=CC=C2C(C3=CC=CC=C31)(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14722985.png)
![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)

![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
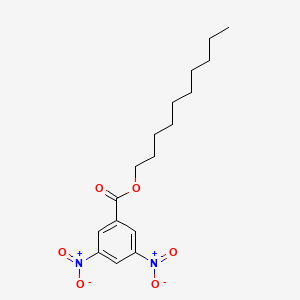

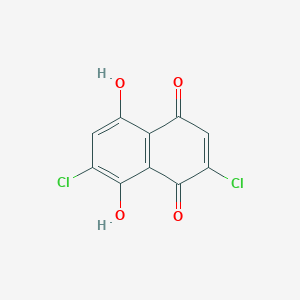
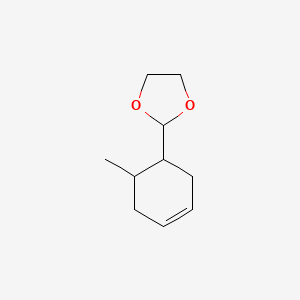

![ethyl N-[(4-chlorophenyl)sulfonylamino]carbamate](/img/structure/B14723054.png)

